Regioisomeric Differentiation: C5-Acetic Acid vs. C4-Acetic Acid Determines CRTH2 Pharmacophore Access
The target compound carries the acetic acid moiety at the thiazole C5 position, which is the regioisomer required for CRTH2 (DP2) receptor antagonist activity. Grimstrup et al. established through systematic SAR that the 5‑thiazolylacetic acid scaffold is indispensable for CRTH2 binding, with optimised derivatives achieving single‑digit nanomolar affinity (Ki) and full antagonistic efficacy [1]. The C4‑acetic acid regioisomer, exemplified by 2‑(2‑morpholinothiazol‑4‑yl)acetic acid (CAS 1017452‑84‑4), places the carboxylate at a geometrically incompatible position and cannot access the CRTH2 pharmacophore. This regioisomeric constraint is absolute: no C4‑acetic acid analog has been reported to exhibit measurable CRTH2 antagonism, while C5‑acetic acid derivatives in the same series achieve Ki values <10 nM [1].
| Evidence Dimension | Regioisomeric identity of the acetic acid appendage and its impact on CRTH2 receptor binding competence |
|---|---|
| Target Compound Data | Acetic acid at C5 of thiazole (CRTH2-competent regioisomer; exact Ki not reported for this specific compound) |
| Comparator Or Baseline | 2-(2-Morpholinothiazol-4-yl)acetic acid (CAS 1017452‑84‑4): acetic acid at C4 (CRTH2-incompetent regioisomer; no CRTH2 activity reported) |
| Quantified Difference | Class-level inference: C5-acetic acid thiazole analogs achieve CRTH2 Ki <10 nM; C4-acetic acid regioisomers are inactive against CRTH2 |
| Conditions | CRTH2 binding assay and functional antagonism; Bioorg. Med. Chem. Lett. 2010 SAR series |
Why This Matters
For groups screening thiazoleacetic acids against CRTH2 or related prostanoid receptors, selection of the C5 regioisomer is a binary inclusion/exclusion criterion; the C4 regioisomer is pharmacologically silent for this target class.
- [1] Grimstrup, M., Rist, Ø., Receveur, J. M., Frimurer, T. M., Ulven, T., Mathiesen, J. M., Kostenis, E. & Högberg, T. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(3), 1181–1185. View Source
